

CAS number and chemical identifiers for Codeine-d3

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Compound of Interest

Compound Name: Codeine-d3

Cat. No.: B161032

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Codeine-d3: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with **Codeine-d3**. It provides a detailed overview of its chemical identifiers, its application in analytical methodologies, and the biological pathways it undergoes.

Core Chemical Identifiers

Codeine-d3, the deuterated analog of codeine, is primarily utilized as an internal standard in quantitative analytical techniques, such as mass spectrometry, for the accurate determination of codeine concentrations in biological and forensic samples.^{[1][2]} The incorporation of three deuterium atoms on the methyl group provides a distinct mass shift, facilitating its differentiation from the unlabeled parent compound without significantly altering its chemical properties.

A summary of the key chemical identifiers for **Codeine-d3** is presented in the table below for easy reference and comparison.

Identifier	Value	Source(s)
CAS Number	70420-71-2	[3]
Molecular Formula	C ₁₈ H ₁₈ D ₃ NO ₃	[3]
Molecular Weight	302.4 g/mol	[3]
IUPAC Name	(5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-(methyl-d3)-morphinan-6-ol	[3]
InChI	InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3	[3]
InChIKey	OROGSEYTTFOCAN-SBGSAQJDSA-N	[3]
Canonical SMILES	[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3--INVALID-LINK--O	
Synonyms	Methylmorphine-d3, Coducept-d3, Morphine-d3 3-methyl ester	[3]

Experimental Protocols: Quantification of Codeine in Biological Matrices using LC-MS/MS

Codeine-d3 is an essential tool for the accurate quantification of codeine in complex biological matrices such as urine, blood, serum, or plasma. The following is a representative experimental protocol based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.[4][5][6]

Sample Preparation

The initial step involves the extraction and purification of the analyte from the biological matrix.

- For Urine Samples (with hydrolysis):
 - To a measured volume of urine, add an appropriate volume of a deuterated internal standard solution, including **Codeine-d3**.
 - Acidify the sample with a buffer solution (e.g., sodium acetate).
 - Add β -glucuronidase to hydrolyze the glucuronide conjugates of codeine and its metabolites.[\[6\]](#)
 - Incubate the mixture.
 - Perform solid-phase extraction (SPE) using a cation exchange cartridge (e.g., SOLA SCX) for sample clean-up and concentration.[\[5\]](#)[\[6\]](#)
 - Elute the analytes from the SPE cartridge.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[\[5\]](#)
- For Blood, Serum, or Plasma Samples:
 - To a measured volume of the sample, add an appropriate volume of a deuterated internal standard solution, including **Codeine-d3**.
 - Perform protein precipitation by adding a solvent such as acetonitrile.[\[6\]](#)
 - Vortex and centrifuge the sample to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[\[6\]](#)

Liquid Chromatography (LC)

Chromatographic separation is typically achieved using a C18 reverse-phase column.

- Column: Hypersil GOLD aQ HPLC column or equivalent.[5]
- Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).
- Flow Rate: A typical flow rate is maintained for optimal separation.
- Injection Volume: A small volume of the prepared sample is injected into the LC system.

Tandem Mass Spectrometry (MS/MS)

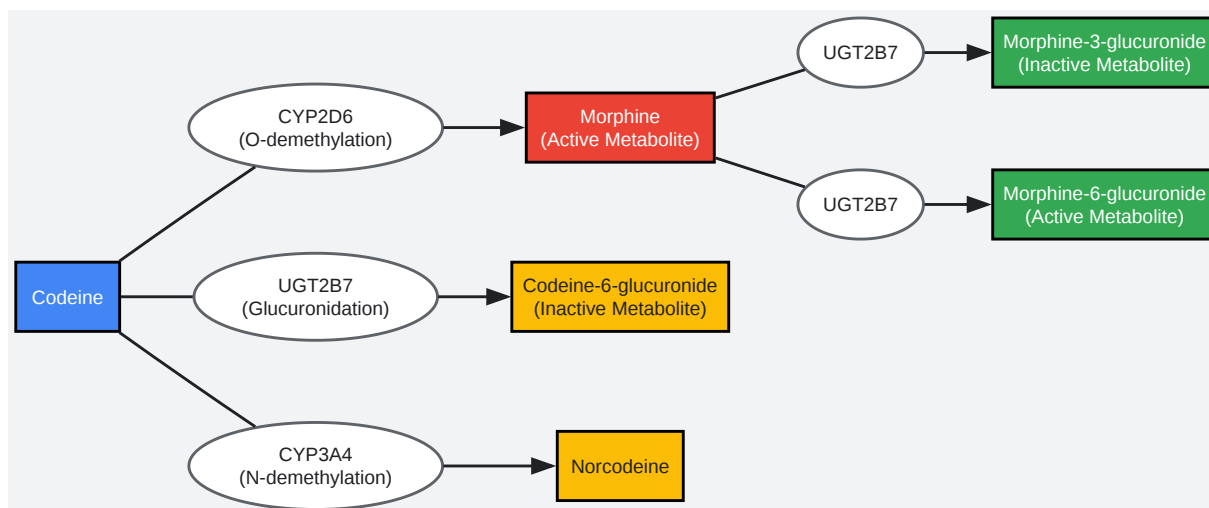
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used.
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for both codeine and the **Codeine-d3** internal standard. For **Codeine-d3**, a common transition is m/z 303.1 \rightarrow 165.1.[5]
- Data Analysis: The concentration of codeine in the sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard (**Codeine-d3**) against a calibration curve prepared with known concentrations of codeine and a constant concentration of **Codeine-d3**.

Biological Signaling Pathway: Codeine Metabolism

Codeine itself is a prodrug with relatively low affinity for opioid receptors. Its analgesic effects are primarily mediated through its metabolism to morphine.[7][8] The metabolic fate of codeine, and by extension **Codeine-d3**, is predominantly determined by enzymatic reactions in the liver.

The major metabolic pathways of codeine are illustrated in the diagram below.



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Caption: Metabolic pathway of codeine in the liver.

The primary enzyme responsible for the conversion of codeine to morphine is Cytochrome P450 2D6 (CYP2D6).[7][9][10] This pathway is crucial for the analgesic efficacy of codeine. Genetic polymorphisms in the CYP2D6 gene can lead to significant variability in the rate of morphine formation, resulting in individuals being classified as poor, intermediate, extensive, or ultra-rapid metabolizers.[11] This genetic variability has profound implications for both the efficacy and toxicity of codeine.

A major metabolic route for codeine is glucuronidation, catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7), which leads to the formation of codeine-6-glucuronide.[9] Additionally, a smaller fraction of codeine is N-demethylated by CYP3A4 to form norcodeine.[7][9] Morphine itself is further metabolized, primarily by UGT2B7, to morphine-3-glucuronide and morphine-6-glucuronide. While morphine-3-glucuronide is inactive, morphine-6-glucuronide is also an active opioid agonist.[12]

The use of **Codeine-d3** as an internal standard is predicated on the assumption that its metabolic and transport characteristics are identical to those of unlabeled codeine, ensuring

that it accurately reflects the analytical behavior of the target analyte throughout the experimental procedure.

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